molecular formula C14H19NO3 B1443883 3-(3,3-Diethoxypropoxy)benzonitrile CAS No. 1394041-76-9

3-(3,3-Diethoxypropoxy)benzonitrile

Cat. No.: B1443883
CAS No.: 1394041-76-9
M. Wt: 249.3 g/mol
InChI Key: LTHHZLOHKGENKX-UHFFFAOYSA-N
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Description

3-(3,3-Diethoxypropoxy)benzonitrile is an organic compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . It is a derivative of benzonitrile, characterized by the presence of a diethoxypropoxy group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-(3,3-Diethoxypropoxy)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

While specific safety data for 3-(3,3-Diethoxypropoxy)benzonitrile is not available, benzonitrile, a related compound, is classified as a combustible liquid that is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling it. In case of fire, use CO2, dry chemical, or foam for extinction .

Preparation Methods

The synthesis of 3-(3,3-Diethoxypropoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(3,3-Diethoxypropoxy)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3,3-Diethoxypropoxy)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding .

Comparison with Similar Compounds

3-(3,3-Diethoxypropoxy)benzonitrile can be compared with other benzonitrile derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

3-(3,3-diethoxypropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)8-9-18-13-7-5-6-12(10-13)11-15/h5-7,10,14H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHZLOHKGENKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC=CC(=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281664
Record name Benzonitrile, 3-(3,3-diethoxypropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-76-9
Record name Benzonitrile, 3-(3,3-diethoxypropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-(3,3-diethoxypropoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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